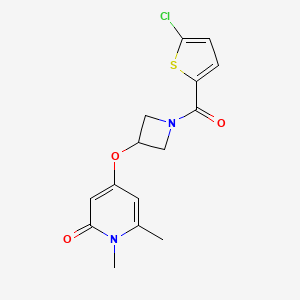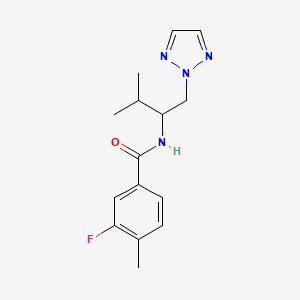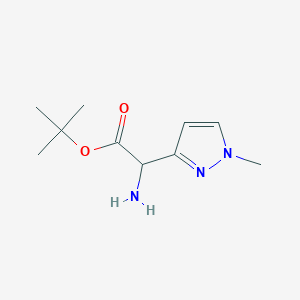
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide, also known as ML352, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It was first synthesized by researchers at the University of Michigan in 2016 and has since been the subject of several scientific studies.
Mécanisme D'action
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide inhibits the activity of glyoxalase I by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function of detoxifying harmful substances in the body. As a result, the accumulation of harmful substances can lead to cell death and ultimately disease.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide is its specificity for glyoxalase I, which makes it a valuable tool for studying the role of this enzyme in disease. However, one limitation is that it may not be effective in all types of cancer or in all stages of disease.
Orientations Futures
There are several future directions for research on N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide. One area of interest is the development of more potent inhibitors of glyoxalase I. Another area of interest is the investigation of the potential use of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide involves a multi-step process that begins with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxy-4-methylsulfanylbutan-1-amine to form the corresponding amide. The final step involves the reaction of the amide with 4-methoxybenzyl bromide to form N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of an enzyme called glyoxalase I, which is involved in the detoxification of harmful substances in the body.
Propriétés
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-19-14-7-4-13(5-8-14)6-9-16(18)17-12-15(20-2)10-11-21-3/h4-5,7-8,15H,6,9-12H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACOOJLKBHDEQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(CCSC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-4-methylsulfanylbutyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2380718.png)
![3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2380720.png)


![2-[2-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-8-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)






![N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2380738.png)
![(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester](/img/structure/B2380740.png)